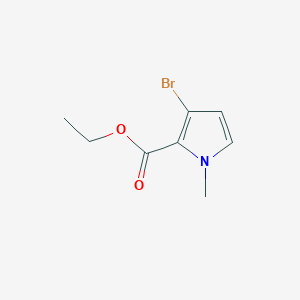
2,5-Dimethoxy-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C7H8N2O4. It is characterized by the presence of two methoxy groups at the 2 and 5 positions and a nitro group at the 3 position on the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-3-nitropyridine typically involves the nitration of 2,5-dimethoxypyridine. This can be achieved using a nitrating agent such as nitric acid in the presence of a catalyst like trifluoroacetic anhydride (TFAA). The reaction is carried out under controlled temperature conditions to ensure regioselectivity and yield optimization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethoxy-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2,5-Dimethoxy-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-3-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity. The compound’s effects are mediated through its ability to undergo substitution and reduction reactions, which can alter its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxypyridine: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
3-Nitropyridine: Lacks the methoxy groups, affecting its electronic properties and reactivity.
2,6-Dimethoxy-3-nitropyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 2,5-Dimethoxy-3-nitropyridine is unique due to the combination of methoxy and nitro groups on the pyridine ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C7H8N2O4 |
|---|---|
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
2,5-dimethoxy-3-nitropyridine |
InChI |
InChI=1S/C7H8N2O4/c1-12-5-3-6(9(10)11)7(13-2)8-4-5/h3-4H,1-2H3 |
InChI-Schlüssel |
NXQYISCHYFONCC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(N=C1)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



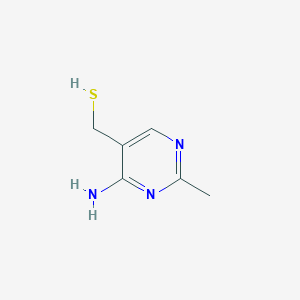
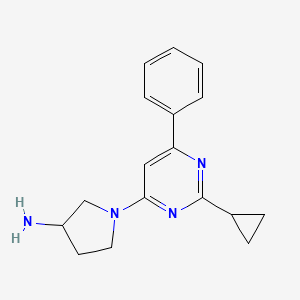
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopentanecarbonitrile](/img/structure/B11776559.png)

![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B11776570.png)

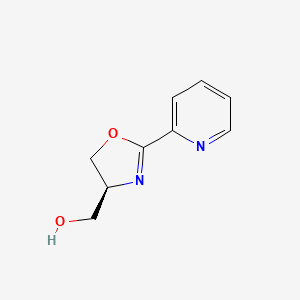
![2-(Difluoromethoxy)-5-iodobenzo[d]oxazole](/img/structure/B11776585.png)
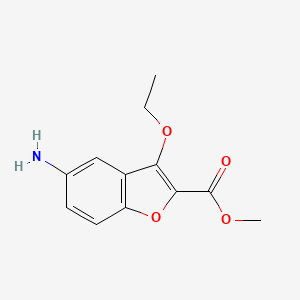
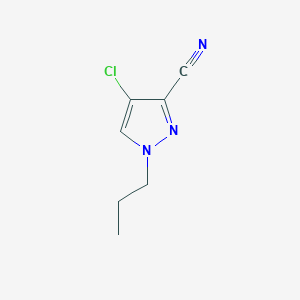
![(4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B11776606.png)

